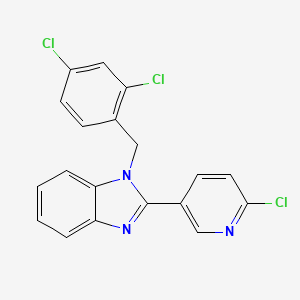

2-(6-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole

Description

Historical Development of Benzimidazole Chemistry

The benzimidazole nucleus first gained prominence in the mid-20th century through its identification in vitamin B12, where 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole serves as a critical ligand for cobalt coordination. This discovery catalyzed synthetic efforts, beginning with Radziszewski’s 1882 condensation of 1,2-diketones with aldehydes—a methodology later adapted for benzimidazole synthesis. The 1950s marked a turning point with the development of thiabendazole, the first broad-spectrum anthelmintic benzimidazole, which demonstrated the scaffold’s potential in parasitic chemotherapy. Subsequent decades saw systematic exploration of substituent effects, particularly at positions 1, 2, 5, and 6 of the benzimidazole ring, leading to optimized pharmacokinetic profiles and target selectivity.

Significance in Medicinal Chemistry Research

Benzimidazole’s pharmacological versatility stems from its unique electronic configuration:

- Amphoteric nature : The NH group enables both proton donation (acidic) and acceptance (basic), facilitating interactions with biological targets across pH ranges.

- Aromatic π-system : Delocalized electrons permit stacking interactions with nucleic acid bases and aromatic amino acid residues.

- Structural plasticity : Substituents at N1 and C2 positions modulate solubility, membrane permeability, and binding affinity.

This adaptability has yielded clinically approved agents spanning antiparasitics (albendazole), antivirals (maribavir), and proton pump inhibitors (omeprazole). The scaffold’s capacity to mimic purine bases further enables interference with DNA/RNA synthesis in pathogens and rapidly dividing cells.

Position of 2-(6-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole in Benzimidazole Research

This derivative exemplifies advanced structure-activity relationship (SAR) optimization through strategic halogen placement:

| Property | Value | Significance |

|---|---|---|

| Molecular formula | C19H12Cl3N3 | High halogen content enhances lipophilicity |

| Molecular weight | 388.678 g/mol | Optimal for blood-brain barrier penetration |

| LogP | 6.63 | Favors membrane partitioning |

| Substituents | 2,4-dichlorobenzyl (N1), 6-chloropyridinyl (C2) | Stabilizes aromatic stacking interactions |

The 2,4-dichlorobenzyl group at N1 increases steric bulk, potentially improving selectivity for hydrophobic binding pockets, while the 6-chloro-3-pyridinyl moiety at C2 introduces hydrogen-bonding capability through the pyridine nitrogen. Comparative studies with simpler benzimidazoles suggest these substituents collectively enhance thermal stability (mp: 580°C) and resistance to metabolic hydroxylation.

Ongoing research focuses on this compound’s potential as a:

- Anthelmintic agent : Chlorine substituents may disrupt β-tubulin polymerization in helminths, analogous to albendazole’s mechanism.

- Antiviral candidate : The pyridinyl group could inhibit viral polymerases through competitive binding with nucleotide triphosphates.

- Antioxidant : Dichlorinated aromatic systems may scavenge reactive oxygen species via electron donation.

Synthetic routes typically involve condensation of 5,6-dichloro-1H-benzimidazole with 2,4-dichlorobenzyl chloride, followed by nucleophilic aromatic substitution at C2 using 6-chloronicotinoyl chloride. Recent advances in microwave-assisted synthesis have improved yields to >80% while reducing reaction times from 24 hours to under 90 minutes.

Properties

IUPAC Name |

2-(6-chloropyridin-3-yl)-1-[(2,4-dichlorophenyl)methyl]benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl3N3/c20-14-7-5-13(15(21)9-14)11-25-17-4-2-1-3-16(17)24-19(25)12-6-8-18(22)23-10-12/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSBWJXKQYZVRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)C4=CN=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Substitution Reactions:

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the pyridine moiety.

Reduction: Reduction reactions could involve the nitro groups (if present) or other reducible functionalities.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Anti-inflammatory Activity

Numerous studies have demonstrated the anti-inflammatory potential of benzimidazole derivatives, including 2-(6-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole.

- In a comparative study, compounds similar to this benzimidazole exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial mediators in the inflammatory process. For instance, certain derivatives showed IC50 values as low as 0.037 nM for COX-2 inhibition, indicating potent anti-inflammatory effects .

- Additionally, compounds from this class have been reported to reduce edema volume significantly when compared to standard anti-inflammatory drugs like diclofenac .

Antiulcer Activity

Benzimidazole derivatives are also recognized for their antiulcer properties. The mechanism primarily involves the inhibition of the H+/K+-ATPase enzyme, which is essential for gastric acid secretion.

- Recent studies have shown that various synthetic benzimidazole compounds can significantly reduce gastric acid secretion and the incidence of ulcers in animal models. For example, certain derivatives demonstrated up to 92% reduction in ulcer formation compared to controls .

| Compound | Dose (mg/kg) | Ulcer Reduction (%) |

|---|---|---|

| Compound A | 10 | 85 |

| Compound B | 20 | 92 |

| Omeprazole | 20 | 78 |

Anticancer Potential

The anticancer properties of benzimidazole derivatives have been extensively studied, with promising results reported.

- Research has indicated that these compounds can induce apoptosis in cancer cells through various mechanisms. For instance, some derivatives have been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cell lines .

- A specific study highlighted that modifications in the benzimidazole structure could enhance cytotoxicity against specific cancer types, suggesting a pathway for developing targeted cancer therapies .

Case Study 1: Anti-inflammatory Efficacy

A study conducted by Moneer et al. (2016) synthesized a series of benzimidazole derivatives and tested their efficacy against inflammation in vivo. The results indicated that certain compounds significantly reduced inflammation markers compared to standard treatments, showcasing their potential as new anti-inflammatory agents .

Case Study 2: Antiulcer Activity Assessment

In another investigation by Bariwal et al. (2008), several new benzimidazole derivatives were screened for their antiulcer activity using a pylorus-ligated rat model. The findings revealed that these compounds not only reduced gastric acid secretion but also provided protection against ulcer formation effectively compared to established drugs like omeprazole .

Mechanism of Action

The mechanism of action of 2-(6-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include DNA, proteins, or other biomolecules, leading to effects such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related benzimidazole derivatives:

Substituent Effects on Physicochemical Properties

- Chlorine Position in Benzyl Groups: The target compound’s 2,4-dichlorobenzyl group differs from the 3,4-dichlorobenzyl group in CAS 337920-65-7.

- Methyl vs. Nitro Groups :

The 5,6-dimethyl substituents in CAS 337920-65-7 introduce steric bulk, which may reduce binding affinity to biological targets compared to the nitro group in CAS 337920-59-9. Nitro groups often enhance reactivity and electron-withdrawing effects . - Benzimidazole vs. Imidazoline Cores: Unlike imidacloprid (an imidazoline-based neonicotinoid), the target compound’s benzimidazole core may confer resistance to metabolic degradation due to aromatic stability, though this requires empirical validation .

Research and Development Status

- They are primarily used in academic or exploratory research .

- Synthetic Challenges : The presence of multiple halogen atoms and heterocycles complicates synthesis. For example, nitro-substituted derivatives (e.g., CAS 303148-93-8) require controlled reaction conditions to avoid side reactions .

Biological Activity

2-(6-Chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole (CAS No. 339112-55-9) is a synthetic organic compound belonging to the class of benzimidazole derivatives. These compounds are renowned for their diverse biological activities, making them significant in medicinal chemistry. This article provides a detailed overview of the biological activity of this specific benzimidazole derivative, including its pharmacological properties, structure-activity relationships, and relevant case studies.

- Molecular Formula : C19H12Cl3N3

- Molecular Weight : 388.68 g/mol

- Density : 1.4 ± 0.1 g/cm³

- Boiling Point : 580.0 ± 60.0 °C at 760 mmHg

- LogP : 6.63

Biological Activity Overview

Benzimidazole derivatives have been extensively studied for their potential therapeutic applications, particularly in oncology and infectious diseases. The compound exhibits notable biological activities, including:

- Antitumor Activity : Research indicates that various benzimidazole derivatives, including this compound, show significant antitumor properties. For instance, studies have demonstrated that compounds with similar structures can inhibit cell proliferation in cancer cell lines such as MCF-7 and HeLa .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that benzimidazole derivatives can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely related to their chemical structure. The presence of halogen substituents (e.g., chlorine) and specific aromatic groups enhances their pharmacological efficacy. For example, the combination of the 6-chloro-3-pyridinyl and 2,4-dichlorobenzyl groups in this compound is hypothesized to contribute to its unique biological profile compared to other benzimidazole derivatives .

Antitumor Studies

A study published in PMC8401404 highlighted several synthesized benzimidazole derivatives that demonstrated potent antitumor activity across various cancer cell lines. The findings indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against multiple cancer types, suggesting their potential as chemotherapeutic agents .

Antimicrobial Efficacy

Another research article detailed the antimicrobial testing of benzimidazole derivatives using broth microdilution methods according to CLSI guidelines. The tested compounds showed promising results against E. coli and S. aureus, indicating that structural modifications could lead to enhanced antimicrobial properties .

Summary Table of Biological Activities

Q & A

Basic: What are the standard synthetic routes for synthesizing 2-(6-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole and its derivatives?

The compound is typically synthesized via condensation reactions under solvent-free conditions to enhance yield and reduce environmental impact. A common method involves reacting 2-(6-chloro-3-pyridinyl)benzimidazole with 2,4-dichlorobenzyl chloride in the presence of potassium carbonate (K₂CO₃) as a base catalyst. Microwave-assisted synthesis has also been employed to accelerate reaction kinetics and improve regioselectivity . Characterization of intermediates and final products is critical, using techniques like thin-layer chromatography (TLC) and recrystallization for purity validation.

Basic: Which spectroscopic and analytical techniques are essential for characterizing this benzimidazole derivative?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and aromatic ring integration .

- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=N stretch at ~1600 cm⁻¹ and C-Cl vibrations at 600–800 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Determination of molecular weight and fragmentation patterns .

- Thermogravimetric Analysis (TGA) : Assessment of thermal stability and decomposition profiles .

Basic: How is the preliminary biological activity of this compound evaluated in academic research?

Initial screening involves in vitro assays:

- Anti-inflammatory Activity : Carrageenan-induced paw edema models in rodents to measure inhibition of prostaglandin synthesis .

- Antimicrobial Screening : Agar diffusion assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to standard antibiotics like ciprofloxacin .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MDA-MB-231) to determine IC₅₀ values, using camptothecin as a reference .

Advanced: How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

SAR analysis focuses on modifying substituents to enhance potency and selectivity:

- Pyridinyl and Benzyl Groups : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the 2,4-positions of the benzyl ring improves anti-inflammatory activity by stabilizing ligand-receptor interactions .

- 3D-QSAR Modeling : Comparative molecular field analysis (CoMFA) identifies steric and electrostatic contributions to α-amylase inhibition, guiding substitutions at the benzimidazole N1 position .

- Hydrophobic Tail Optimization : Elongating alkyl chains or incorporating sulfonamide moieties enhances membrane permeability in antimicrobial derivatives .

Advanced: What computational strategies are employed to predict the binding affinity and selectivity of this compound?

- Molecular Docking : Using Schrödinger Glide XP to simulate interactions with bacterial peptide deformylase (PDF). The benzimidazole core occupies the S1 pocket, while hydroxamic acid termini coordinate with the active-site metal ion .

- In Silico ADMET Prediction : Tools like Molinspiration calculate logP, polar surface area, and bioavailability scores to prioritize derivatives with optimal pharmacokinetics .

- Free Energy Perturbation (FEP) : Quantifies binding energy differences between analogs and target enzymes (e.g., hepatitis B virus polymerase) to refine substituent selection .

Advanced: How can researchers resolve contradictions in reported anti-inflammatory activity across different studies?

Discrepancies often arise from variations in experimental design:

- Substituent Effects : Compare derivatives with identical substitution patterns but differing in halogen positions (e.g., 2,4-dichloro vs. 3,4-dichloro), which alter steric hindrance and hydrogen-bonding capacity .

- In Vivo vs. In Vitro Models : Validate COX-2 inhibition in vitro using ELISA and correlate with in vivo edema reduction rates to confirm target engagement .

- Dose-Response Curves : Re-evaluate IC₅₀ values across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear kinetics or off-target effects .

Advanced: Can multi-target drug design principles be applied to enhance the therapeutic potential of this compound?

Yes, leveraging the benzimidazole scaffold’s versatility:

- Dual α-Amylase/α-Glucosidase Inhibition : Introduce bulky substituents (e.g., 4-fluorobenzyl) to simultaneously target both enzymes in diabetes management .

- Antimicrobial/Anti-inflammatory Hybrids : Conjugate with sulfonamide groups to address polymicrobial infections and inflammation in chronic wounds .

- Metal Chelation : Design Schiff base derivatives with transition metals (e.g., Cu²⁺) to enhance DNA intercalation and anticancer activity .

Advanced: What are the key challenges in developing combination therapies involving this compound?

- Synergistic Partner Selection : Screen combinatorial libraries with FDA-approved drugs (e.g., albendazole) to identify additive or synergistic effects against resistant pathogens .

- Pharmacokinetic Compatibility : Ensure matched half-lives and metabolic pathways using hepatic microsome assays to avoid antagonism .

- Toxicity Overlap : Mitigate shared off-target effects (e.g., hepatotoxicity) via structural simplification or prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.